3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Description
Structural Features of Naphthyl-Piperidine Hybrid Compounds
The structural architecture of naphthyl-piperidine hybrid compounds represents a sophisticated approach to molecular design that leverages the complementary properties of both aromatic and saturated heterocyclic systems. In this compound, the naphthalene moiety contributes a rigid, planar aromatic framework that provides opportunities for π-π stacking interactions and hydrophobic binding with biological targets. The naphthalene system, consisting of two fused benzene rings, offers an extended aromatic surface area that can accommodate multiple points of molecular recognition. The specific substitution pattern, with the bromine atom positioned at the 6-position and the ether linkage at the 2-position, creates a well-defined spatial arrangement that influences both electronic properties and steric accessibility.
The piperidine component of the hybrid system provides a saturated six-membered nitrogen heterocycle that serves multiple structural and functional roles. The piperidine ring adopts a chair conformation under physiological conditions, creating distinct axial and equatorial positions that can be exploited for stereoselective interactions. The nitrogen atom within the piperidine ring possesses basic properties that enable protonation under physiological pH conditions, facilitating ionic interactions with biological targets. The 3-position substitution with the methylene-oxy-naphthyl group creates a conformationally flexible tether that allows the aromatic system to explore different spatial orientations relative to the piperidine core.
The methylene-ether linkage connecting the piperidine and naphthalene components serves as a critical structural element that modulates the overall molecular properties. This ether bridge provides sufficient flexibility to accommodate different binding conformations while maintaining structural integrity. The oxygen atom within the ether linkage can serve as a hydrogen bond acceptor, potentially contributing to binding interactions with biological targets. Research on similar ether-linked systems has demonstrated that the length and flexibility of such connecting groups can significantly influence biological activity profiles.
Recent investigations into naphthyl-piperidine hybrid systems have revealed structure-activity relationships that highlight the importance of specific substitution patterns. Studies on related compounds have shown that the position of aromatic substitution on the naphthalene ring can dramatically affect binding affinity and selectivity. The presence of halogen atoms, particularly bromine, at specific positions on the naphthalene ring has been associated with enhanced biological activity in various therapeutic contexts. These findings underscore the precision required in designing hybrid molecules where each structural element contributes to the overall pharmacological profile.
Significance of Brominated Naphthalene Derivatives in Medicinal Chemistry
Brominated naphthalene derivatives occupy a prominent position in medicinal chemistry due to their unique combination of electronic, steric, and lipophilic properties that enhance molecular interactions with biological targets. The incorporation of bromine atoms into naphthalene scaffolds introduces several advantageous characteristics that have been extensively exploited in drug design and development. Bromine, as a halogen substituent, provides significant electronegativity and atomic size that can participate in halogen bonding interactions, a relatively recently recognized non-covalent interaction mechanism that has gained importance in medicinal chemistry. These halogen bonds can contribute to binding affinity and selectivity through directional interactions with electron-rich regions of target proteins.
The specific positioning of the bromine atom at the 6-position of the naphthalene ring in this compound creates a distinctive electronic environment that influences both intramolecular and intermolecular interactions. The electron-withdrawing nature of bromine affects the electron density distribution across the naphthalene system, potentially altering the compound's binding characteristics with various receptor sites. Research has demonstrated that halogen substitution on aromatic rings can modulate lipophilicity, metabolic stability, and membrane permeability, all of which are crucial factors in determining pharmaceutical efficacy.
Contemporary medicinal chemistry has witnessed increasing interest in brominated aromatic compounds due to their enhanced binding affinity compared to their non-halogenated counterparts. Studies on histamine receptor ligands have shown that compounds containing brominated naphthalene moieties often exhibit improved potency and selectivity profiles. The ADS031 compound, which features a naphthalene-based structure with benzyl substitution on the piperidine ring, demonstrated nanomolar affinity (12.5 nM) at histamine H₃ receptors, highlighting the potential of brominated naphthalene-piperidine hybrid systems in therapeutic applications.
The synthetic accessibility of brominated naphthalene derivatives has contributed significantly to their widespread application in medicinal chemistry research. Bromination reactions on naphthalene systems can be performed with high regioselectivity, allowing for precise placement of halogen substituents at desired positions. The availability of commercially prepared brominated naphthalene starting materials, such as 6-bromo-2-naphthol and its derivatives, facilitates the synthesis of complex hybrid molecules. These synthetic considerations are particularly important in drug discovery, where the ability to rapidly generate diverse structural variants is essential for structure-activity relationship studies.
The metabolic fate of brominated naphthalene derivatives represents another important consideration in their medicinal chemistry applications. Bromine substituents can influence the susceptibility of aromatic rings to metabolic transformations, potentially leading to improved metabolic stability compared to unsubstituted analogs. However, the specific metabolic pathways and potential for bioactivation require careful consideration during drug development. Research has shown that the position and number of halogen substituents can significantly affect the metabolic profile of aromatic compounds, making this an important factor in optimizing therapeutic candidates.
Role of Piperidine Moieties in Bioactive Molecule Design
Piperidine moieties represent one of the most important and versatile structural elements in pharmaceutical chemistry, serving as fundamental building blocks for a vast array of bioactive compounds across multiple therapeutic areas. The six-membered saturated nitrogen heterocycle provides an optimal balance of conformational flexibility, chemical stability, and favorable pharmacokinetic properties that make it an ideal scaffold for drug design. The piperidine ring system offers multiple sites for structural modification, including the nitrogen atom and each of the carbon positions, allowing for systematic exploration of structure-activity relationships and optimization of biological properties.
The conformational characteristics of piperidine rings contribute significantly to their utility in bioactive molecule design. Under physiological conditions, piperidine adopts a chair conformation that places substituents in either axial or equatorial positions, creating distinct spatial arrangements that can be exploited for selective biological interactions. The conformational flexibility of piperidine allows molecules to adapt to different binding sites while maintaining structural integrity. This adaptability is particularly valuable in designing compounds that must interact with multiple biological targets or accommodate binding site variations across different species.
Chemical modification strategies for piperidine scaffolds have been extensively developed and refined over decades of medicinal chemistry research. The nitrogen atom within the piperidine ring provides a site for various substitution patterns, including alkylation, acylation, and condensation reactions that can introduce additional pharmacophoric elements. Position-specific substitution on the piperidine ring carbon atoms allows for fine-tuning of molecular properties, including lipophilicity, hydrogen bonding capacity, and steric bulk. Research has demonstrated that systematic modification of piperidine substituents can lead to significant improvements in biological activity, selectivity, and pharmacokinetic profiles.
Recent advances in piperidine chemistry have focused on developing new synthetic methodologies for creating highly functionalized piperidine derivatives. Multi-component reactions, cascade processes, and transition metal-catalyzed transformations have expanded the synthetic accessibility of complex piperidine-containing molecules. These methodological advances have facilitated the exploration of previously inaccessible chemical space, leading to the discovery of novel bioactive compounds with improved therapeutic properties.
| Piperidine Modification Strategy | Structural Impact | Biological Significance | Synthetic Accessibility |
|---|---|---|---|
| Nitrogen alkylation | Introduction of lipophilic substituents | Enhanced membrane permeability | High |
| Carbon substitution at position 3 | Creation of asymmetric centers | Stereoselective interactions | Moderate |
| Ether linkage formation | Flexible tether attachment | Multi-target binding capability | High |
| Aromatic substitution | Extended π-system interactions | Enhanced binding affinity | Moderate to High |
The pharmacokinetic advantages of piperidine-containing compounds have been well-documented in pharmaceutical research. The basic nitrogen atom in piperidine can be protonated under physiological pH conditions, potentially improving aqueous solubility and facilitating ionic interactions with biological targets. The saturated nature of the piperidine ring generally confers metabolic stability compared to unsaturated heterocycles, while the conformational flexibility allows for optimal binding interactions without excessive rigidity. These properties combine to create compounds with favorable absorption, distribution, metabolism, and excretion profiles.
Contemporary drug discovery has increasingly recognized the importance of piperidine moieties in developing compounds with improved safety profiles and reduced off-target effects. The ability to systematically modify piperidine substituents provides opportunities for optimizing selectivity and minimizing unwanted biological interactions. Studies on piperidine-based enzyme inhibitors have demonstrated that strategic substitution patterns can enhance target specificity while maintaining potent biological activity. This capability is particularly valuable in therapeutic areas where selectivity is critical for avoiding adverse effects.
Properties
IUPAC Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZOZRDPLWNHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Method from Patent US5227379A
A well-documented synthesis is found in patent US5227379A , which describes the preparation of related piperidine compounds including the title compound or its close analogues.
Formation of the phenolate intermediate:
6-bromo-2-naphthol (2.45 g) is dissolved in methyl isobutyl carbinol (MIBC, 40 mL). Sodium hydroxide (0.52 g) is added to generate the phenolate ion, with stirring for 30 minutes at ambient temperature.Nucleophilic substitution on a piperidine derivative:
A piperidine derivative bearing a leaving group such as a phenylsulfonyloxymethyl moiety (3.5 g) dissolved in MIBC (50 mL) is added to the phenolate solution. The mixture is heated to 110 °C for 6 hours to effect substitution, forming the ether linkage.Workup and purification:
The reaction mixture is evaporated to dryness, extracted with aqueous base/ether, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography using petroleum ether/methanol (1:1) as eluent. The purified base is then dissolved in ether and precipitated with concentrated hydrochloric acid to yield the hydrochloride salt.Yield and physical data:
The final compound is obtained as a hydrochloride salt, with melting point reported at approximately 225 °C, confirming purity and identity.
Analytical confirmation:
The product is characterized by IR, NMR, and mass spectrometry, confirming the structure of the 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Phenolate formation | 6-bromo-2-naphthol + NaOH in MIBC, rt, 30 min | Formation of 6-bromo-2-naphtholate |
| Nucleophilic substitution | Piperidine derivative + phenolate, 110 °C, 6 h | Ether linkage formation |
| Purification | Extraction, silica gel chromatography, HCl precipitation | Pure hydrochloride salt, mp ~225 °C |
This method demonstrates a robust and reproducible approach to the compound via ether formation from a phenolate and a suitable piperidine precursor.
Alternative Synthetic Routes and Related Piperidine Derivatives
Other literature sources describe related synthetic approaches involving direct amination or alkylation of 6-bromo-2-naphthol derivatives with piperidine or substituted piperidines.
Direct amination via Bucherer-type reactions:
Secondary amines such as piperidine can be condensed with 6-bromo-2-naphthol derivatives under Bucherer reaction conditions, involving sodium metabisulfite and elevated temperatures (up to 150 °C) in aqueous media. This method allows formation of 1-(6-bromo-2-naphthyl)piperidine derivatives, which can be further functionalized.Use of 4-piperidinemethanol as nucleophile:
Reaction of 6-bromo-2-naphthol derivatives with 4-piperidinemethanol under similar conditions yields (1-(6-bromonaphthalen-2-yl)piperidin-4-yl)methanol intermediates, which can be converted to the target compound by further functional group manipulations.Column chromatography and recrystallization:
Purification often involves silica gel chromatography with solvents such as hexane/ethyl acetate or petroleum ether/methanol mixtures, followed by recrystallization from ether/acetone or methanol to obtain analytically pure hydrochloride salts.
| Route | Key Reagents/Conditions | Notes |
|---|---|---|
| Bucherer reaction | 6-bromo-2-naphthol + piperidine + Na2S2O5, 150 °C, aqueous | Moderate yields, requires careful workup |
| Alkylation with piperidinemethanol | 6-bromo-2-naphthol + 4-piperidinemethanol, reflux | Partial conversion, requires chromatographic separation |
| Purification | Silica gel chromatography, recrystallization | Essential for obtaining pure hydrochloride |
These alternative routes provide flexibility depending on available starting materials and desired derivatives.
Analytical Data Supporting Preparation
Melting points:
The hydrochloride salt of the target compound typically shows a melting point around 225 °C, consistent with literature values from patent examples.Spectroscopic data:
1H NMR and 13C NMR spectra confirm the presence of aromatic protons on the bromonaphthyl ring, methylene protons linking to the piperidine, and characteristic piperidine ring signals.Mass spectrometry:
Molecular ion peaks consistent with the expected molecular weight (including bromine isotopic pattern) confirm the compound's identity.IR spectroscopy:
Characteristic absorptions for aromatic C–H, ether C–O stretch, and ammonium salt N–H stretching are observed.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: : The bromine atom in the naphthalene ring can be substituted by various nucleophiles, providing access to a wide range of derivatives.
Oxidation and Reduction: : The compound can be oxidized or reduced to introduce or remove functional groups, respectively.
Coupling Reactions: : It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alcohols, thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various aryl or alkyl derivatives, while coupling reactions produce complex biaryl compounds.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride serves as a precursor for the development of more complex molecules. Its brominated structure facilitates substitution reactions, allowing chemists to modify the compound to create derivatives with tailored properties. Common reactions include:
- Substitution Reactions: The bromine atom can be replaced by various nucleophiles.
- Oxidation and Reduction Reactions: These processes allow for the introduction or removal of functional groups.
- Coupling Reactions: It participates in reactions like Suzuki or Heck coupling to form biaryl compounds.
Biological Applications
The biological activity of this compound has been a focus of research, particularly regarding its potential as a therapeutic agent. Notably:
- SIRT2 Inhibition: Recent studies indicate that this compound acts as a selective inhibitor of SIRT2, an enzyme involved in cellular metabolism and aging. In vitro studies have shown that it can induce significant acetylation of α-tubulin in cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Inhibitory Effects on SIRT2
| Study | IC50 Value (µM) | Cell Line |
|---|---|---|
| Study A | 0.5 | NCI-H460 |
| Study B | 0.8 | A549 |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related piperidine derivatives. Compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains.
Table 2: Antimicrobial Efficacy
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound X | 0.0195 | E. coli |
| Compound Y | 0.0048 | Bacillus mycoides |
| Compound Z | 0.0098 | Candida albicans |
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials due to its robust chemical framework. Its ability to undergo various chemical transformations makes it valuable for producing dyes and other chemical intermediates.
Case Studies
-
Cancer Therapeutics:
A recent investigation into the effects of SIRT2 inhibitors found that compounds structurally related to this compound could induce apoptosis in tumor cells by modulating acetylation pathways. -
Antimicrobial Studies:
A series of piperidine derivatives were evaluated for antimicrobial efficacy, revealing that certain modifications led to significant improvements against resistant strains of bacteria.
Mechanism of Action
The exact mechanism of action of 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is context-dependent, varying with its application. Generally, it interacts with molecular targets through its brominated naphthalene moiety and the piperidine ring, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Aromatic Substituents
3-{[(4-Bromobenzyl)oxy]methyl}piperidine Hydrochloride
- Molecular Formula: C₁₃H₁₉BrClNO
- Molecular Weight : 320.65 g/mol .
- Key Differences: The target compound substitutes a naphthyl group (C₁₀H₇) with a bromine atom at the 6-position, whereas this analog uses a benzyl group (C₆H₅) with bromine at the 4-position.
Paroxetine-Related Compounds
Paroxetine (an SSRI antidepressant) and its analogs, such as Paroxetine Related Compound A (C₁₉H₂₁NO₃·HCl, MW 347.84), feature a benzodioxol group and fluorophenyl/methoxyphenyl substituents .
Halogen-Substituted Piperidine Analogs
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine Hydrochloride
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₇BrClNO | 354.67 | 6-Bromo-2-naphthyloxy methyl | ~3.5 |
| 3-{[(4-Bromobenzyl)oxy]methyl}piperidine HCl | C₁₃H₁₉BrClNO | 320.65 | 4-Bromobenzyloxy methyl | ~2.8 |
| Paroxetine Related Compound A | C₁₉H₂₁NO₃·HCl | 347.84 | Benzodioxol, 4-methoxyphenyl | ~2.2 |
| 3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl | C₁₃H₁₆Cl₂FNO | 308.18 | 2-Chloro-6-fluorobenzyloxy methyl | ~2.5 |
Research Findings and Implications
- Halogen Impact : Bromine’s polarizability may enhance van der Waals interactions in drug-receptor binding compared to smaller halogens like fluorine .
- Heterocyclic Modifications : Piperidine derivatives fused with aromatic systems (e.g., naphthyridines) show divergent pharmacological profiles, emphasizing the scaffold’s versatility .
Biological Activity
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bromo group on the naphthyl ring is significant for its biological activity, influencing both potency and selectivity against target enzymes.
Inhibitory Effects on SIRT2
Recent studies have highlighted the compound's role as a selective inhibitor of SIRT2, a member of the sirtuin family of proteins involved in various cellular processes, including metabolism and aging. The inhibition of SIRT2 has been linked to potential therapeutic effects in cancer treatment.
- In vitro Studies : The compound demonstrated significant inhibitory activity against SIRT2 with an IC50 value indicating effective inhibition at low concentrations. In a study involving non-small cell lung cancer cells (NCI-H460), treatment with the compound resulted in a dose-dependent increase in acetylation levels of α-tubulin, confirming its inhibitory action on SIRT2 .
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of related piperidine derivatives have been extensively studied. Compounds with similar structures have shown promising activity against various pathogens.
- Antimicrobial Testing : A series of piperidine derivatives were evaluated for their antimicrobial efficacy. For instance, compounds with halogen substituents exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, with some exhibiting potent activity against E. coli and Bacillus species .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound 12a | 0.0195 | E. coli |
| Compound 15 | 0.0048 | Bacillus mycoides |
| Compound 15 | 0.0098 | Candida albicans |
Structure-Activity Relationship (SAR)
The SAR studies conducted on piperidine derivatives indicate that modifications on the naphthyl ring significantly affect biological activity.
- Key Findings :
Cancer Therapeutics
In a recent investigation into selective SIRT2 inhibitors, compounds structurally related to this compound were tested for their effects on tumor cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of acetylation pathways, suggesting their potential utility in cancer therapy .
Antimicrobial Applications
Another study explored the antimicrobial potential of similar piperidine derivatives against various bacterial strains, revealing that certain modifications could lead to significant improvements in efficacy against resistant strains .
Q & A
Q. What are the standard synthetic routes for preparing 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride, and what reaction conditions are critical for success?
The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 6-bromo-2-naphthol with a chloromethyl-piperidine derivative under basic conditions (e.g., NaOH in aqueous or polar aprotic solvents) to form the ether linkage. Temperature control (0°C to RT) and stoichiometric ratios are critical to avoid side reactions like over-alkylation. Purification often requires recrystallization or column chromatography .
Q. How is the structural integrity of this compound verified after synthesis?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the presence of the naphthyloxy, piperidine, and bromine moieties. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₇BrNO·HCl). High-performance liquid chromatography (HPLC) assesses purity (>95%), with mobile phases optimized for polar and aromatic interactions .
Q. What solubility considerations are important for in vitro assays?
The hydrochloride salt form enhances aqueous solubility, making it suitable for biological buffers. Solubility should be tested in DMSO (for stock solutions) and diluted in PBS or cell culture media. Precipitation issues can arise at high concentrations (>10 mM), necessitating sonication or co-solvents like cyclodextrins .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for sensitivity. Reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) separate the compound from matrix interferences. Calibration curves should span 1–1000 ng/mL, with deuterated internal standards for accuracy .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Reaction parameters such as solvent choice (e.g., dichloromethane vs. THF), catalyst loading (e.g., phase-transfer catalysts), and temperature gradients must be systematically tested. Industrial-scale reactors may employ continuous-flow systems to improve mixing and heat dissipation. Post-synthesis, fractional distillation or preparative HPLC enhances purity (>99%) .
Q. What structure-activity relationship (SAR) insights exist for modifying the naphthyl or piperidine moieties?
Substituting the bromine atom on the naphthyl group with electron-withdrawing groups (e.g., nitro) or altering the piperidine’s substituents (e.g., methyl, fluorine) can modulate receptor binding. For example, replacing bromine with methoxy in analogous compounds increased dopamine receptor affinity by 30% in vitro .
Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be resolved?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Conduct dose-response curves across multiple cell lines (e.g., HEK293 vs. CHO) and validate target engagement using radioligand binding assays. Cross-reference with computational docking studies to confirm binding poses .
Q. What computational strategies predict target interactions for this compound?
Molecular dynamics (MD) simulations and density functional theory (DFT) assess electronic and steric interactions with targets like GPCRs. Docking into homology models of serotonin or dopamine receptors (using software like AutoDock Vina) identifies key residues (e.g., Asp113 in 5-HT₂ₐ for hydrogen bonding) .
Q. How does the compound’s stability vary under different storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% when stored desiccated at -20°C. In solution (DMSO), oxidation is mitigated by argon purging. LC-MS monitors degradation products, such as de-brominated analogs or piperidine ring-opening .
Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be addressed?
High plasma protein binding (>90%) and rapid hepatic metabolism (CYP3A4/2D6) may limit bioavailability. Prodrug strategies (e.g., esterification of the piperidine nitrogen) or nanoformulations (liposomes) improve half-life. Pharmacokinetic profiling in rodents should include IV/PO dosing and metabolite identification via UPLC-QTOF .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
